(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine
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Overview
Description
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-ethoxy-3-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methoxyphenyl)ethan-1-amine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
(S)-1-(4-Ethoxyphenyl)ethan-1-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
(S)-1-(4-Ethoxy-3-methylphenyl)ethan-1-amine: The presence of a methyl group instead of a methoxy group can alter its chemical and biological properties.
Uniqueness
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, solubility, and interaction with biological targets. This dual substitution pattern provides a distinct advantage in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
VINGCSGMSKZRIG-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)N)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
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